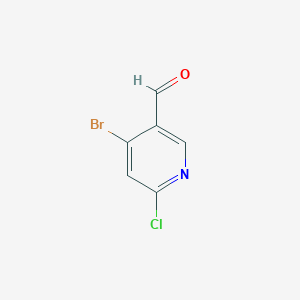

4-Bromo-6-chloronicotinaldehyde

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to 4-Bromo-6-chloronicotinaldehyde involves various chemical reactions to form the desired products. In one study, Schiff base monomers were synthesized through a condensation reaction of 4-bromobenzaldehyde with aromatic aminophenols, which were then converted to polyphenol derivatives by oxidative polycondensation reactions in an aqueous alkaline medium . Another synthesis approach described the formation of a selective cyclooxygenase 2 (COX-2) inhibitor via a novel indole formation that involved an alkylation/1,4-addition/elimination/isomerization cascade, starting from sulfonamide and bromoketone to the desired indole in a single pot . Additionally, a green synthesis method was reported for a Schiff base compound, synthesized through the condensation of 2-chloro-4-nitroaniline and 5-bromo-2-hydroxybenzaldehyde using a solvent-free mechanochemical green grinding method . Lastly, the synthesis of 4-Bromo-2-chlorotoluene was achieved from 4-bromo-2-nitrotoluene by reduction, diazotization, and a Sandmeyer reaction, with an improvement involving cuprous chloride added before sodium nitrite .

Molecular Structure Analysis

The molecular structures of the synthesized compounds were characterized using various techniques. For the poly(iminophenol)s derived from 4-bromobenzaldehyde, solubility tests, FT-IR, NMR, TG-DTA, DSC, and SEC techniques were employed . The Schiff base compound synthesized via green grinding was characterized by XRD, IR, MS, and NMR spectroscopy, and its crystal structure was determined to be monoclinic with Hirshfeld surfaces analysis conducted to elucidate intermolecular interactions .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are diverse and include condensation reactions, oxidative polycondensation, alkylation, 1,4-addition, elimination, isomerization, reduction, diazotization, and Sandmeyer reactions. These reactions are crucial for the formation of the desired products and their subsequent applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds were extensively studied. The polyphenol derivatives exhibited thermal, optical, electrochemical, and fluorescent properties, with their HOMO-LUMO energy levels and band gaps determined from cyclic voltammetry and UV-Vis measurements. Their optical properties were investigated by UV-Vis and fluorescence analyses, and electrical conductivities were measured on polymer films . The Schiff base compound showed considerable urease inhibitory activity and minimal free radical scavenging activity, indicating its potential application as a urease inhibitor in medicine and agriculture . The synthesis of 4-Bromo-2-chlorotoluene with an overall yield of 68% also highlights the efficiency of the improved synthesis method .

Applications De Recherche Scientifique

Scientific Research Applications of 4-Bromo-6-chloronicotinaldehyde

Photolabile Protecting Group for Aldehydes and Ketones 6-Bromo-4-(1,2-dihydroxyethyl)-7-hydroxycoumarin (Bhc-diol) demonstrates potential as a photoremovable protecting group for aldehydes and ketones under simulated physiological conditions. This can be instrumental in controlled release scenarios, including benzaldehyde and cyclohexanone (Lu, Fedoryak, Moister, & Dore, 2003).

Transformation in Anaerobic Conditions Studies using metabolically stable anaerobic bacteria have shown that halogenated aromatic aldehydes like 6-bromovanillin can undergo transformation processes. These transformations include synthesis of corresponding carboxylic acids and partial reduction to hydroxymethyl groups, highlighting their potential in biodegradation and environmental remediation processes (Neilson, Allard, Hynning, & Remberger, 1988).

Synthesis of Stable Halo-pentafulvenes The reaction of cyclopentadiene-1-carbaldehyde with halogens like bromine leads to the creation of stable halo-pentafulvenes. Such chemical reactions underscore the utility of halogenated aldehydes in synthesizing complex organic compounds (Krimmer, Stowasser, & Hafner, 1982).

Synthesis of Triazole Derivatives with Biological Activities Treatment of triazole compounds with aromatic aldehydes, including halogenated aldehydes, results in the formation of Schiff bases and Mannich bases. These compounds exhibit significant biological activities, such as lipase and urease inhibitory effects, demonstrating the potential of halogenated aldehydes in drug discovery (Bekircan, Menteşe, Ülker, & Kucuk, 2014).

Formation of New Aromatic Halogenated Disinfection Byproducts Bromide concentration in chlorinated drinking water influences the formation and speciation of halogenated disinfection byproducts (DBPs). Studies have shown that increasing bromide concentration shifts the DBPs from being less brominated to more brominated, indicating the role of halogenated aldehydes in water treatment and environmental chemistry (Pan & Zhang, 2013).

Mécanisme D'action

Safety and Hazards

Propriétés

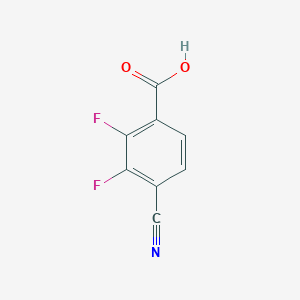

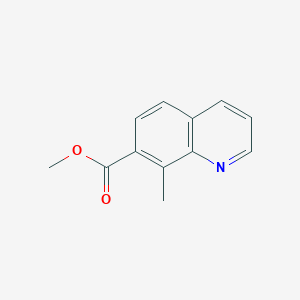

IUPAC Name |

4-bromo-6-chloropyridine-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClNO/c7-5-1-6(8)9-2-4(5)3-10/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIRJSSSWMBEHAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1Cl)C=O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80734997 | |

| Record name | 4-Bromo-6-chloropyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80734997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.45 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1060805-64-2 | |

| Record name | 4-Bromo-6-chloropyridine-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80734997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

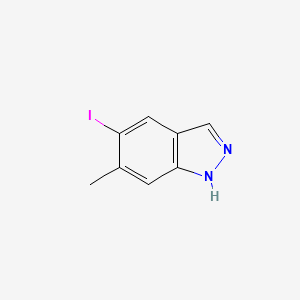

![(3-Methylbenzo[d]isoxazol-5-yl)methanamine hydrochloride](/img/structure/B3026612.png)

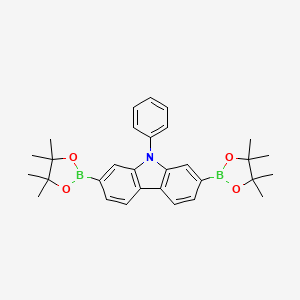

![5-Iodo-1H-pyrazolo[3,4-c]pyridine](/img/structure/B3026625.png)